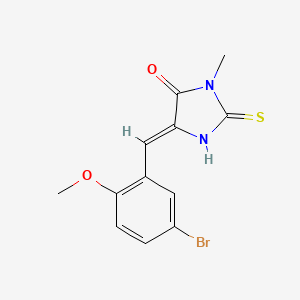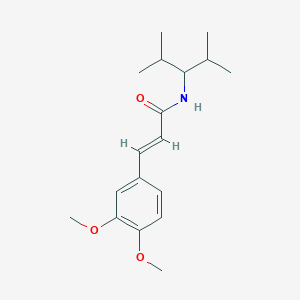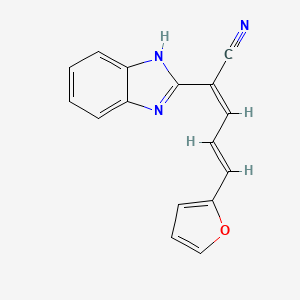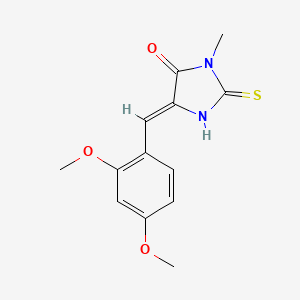
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as BMI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazolidinone derivatives and has been shown to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its biological activities through the inhibition of specific enzymes and the modulation of signaling pathways. For example, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter in the brain. By inhibiting acetylcholinesterase, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can increase the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to exhibit various biochemical and physiological effects. For example, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. In addition, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to reduce inflammation and oxidative stress, which are associated with various diseases.
Advantages and Limitations for Lab Experiments
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has some limitations. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be toxic at high concentrations, which can affect the viability of cells in vitro.
Future Directions
There are several future directions for the research on 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new derivatives of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone that exhibit improved biological activities and reduced toxicity. Another area of interest is the investigation of the molecular targets of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone and the signaling pathways involved in its biological activities. In addition, the potential use of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone as a therapeutic agent for various diseases, such as cancer and inflammation, should be explored.
Conclusion
In conclusion, 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is a synthetic compound that has been widely used in scientific research. It possesses diverse biological activities, such as antitumor, antimicrobial, antiviral, and anti-inflammatory properties. The mechanism of action of 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways. 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments, but it also has some limitations. Future research on 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone should focus on the development of new derivatives, the investigation of its molecular targets, and its potential use as a therapeutic agent.
Synthesis Methods
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep reaction involving the condensation of 5-bromo-2-methoxybenzaldehyde and thiosemicarbazide, followed by cyclization and oxidation. The final product is obtained as a yellow crystalline solid with a melting point of 250-252°C.
Scientific Research Applications
5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively used in scientific research due to its diverse biological activities. It has been shown to possess antitumor, antimicrobial, antiviral, and anti-inflammatory properties. 5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of various enzymes, such as acetylcholinesterase, tyrosinase, and xanthine oxidase.
properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-15-11(16)9(14-12(15)18)6-7-5-8(13)3-4-10(7)17-2/h3-6H,1-2H3,(H,14,18)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPMVTQFADFSPY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(5-bromo-2-methoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911999.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)

![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)

![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)